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2,3-Dimethylimidazo[1,2-a]pyridin-8-ol

Lipophilicity Drug-likeness Physicochemical profiling

2,3-Dimethylimidazo[1,2-a]pyridin-8-ol (CAS 114095-27-1) is a critical 2,3-regioisomer for SAR exploration. Its moderate LogP (~1.66) contrasts with other isomers, enabling precise ADME tuning. As the 6-unsubstituted parent of PARP-1 inhibitor BYK20370, it's essential for quantifying potency gains from subsequent C6 modifications. The NLT 98% purity ensures artifact-free biological data. The 8-OH group allows efficient protection for library synthesis. Procure this specific scaffold to de-risk target engagement and IP differentiation.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B8798904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylimidazo[1,2-a]pyridin-8-ol
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=C(C2=N1)O)C
InChIInChI=1S/C9H10N2O/c1-6-7(2)11-5-3-4-8(12)9(11)10-6/h3-5,12H,1-2H3
InChIKeyWGDXYOKSBKQFSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylimidazo[1,2-a]pyridin-8-ol — Core Identity, Physicochemical Baseline, and Procurement-Ready Purity Standards


2,3-Dimethylimidazo[1,2-a]pyridin-8-ol (CAS 114095-27-1) is a fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine family, characterized by a 2,3-dimethyl substitution pattern on the imidazole ring and a free 8-hydroxy group on the pyridine ring . It carries the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol . The compound is commercially available at a minimum purity of 98% (NLT 98%) from multiple reputable suppliers for research and pharmaceutical intermediate applications [1].

Why Imidazo[1,2-a]pyridin-8-ol Analogs Cannot Be Assumed Interchangeable — The Case for 2,3-Dimethyl Selection


Imidazo[1,2-a]pyridine derivatives exhibit pharmacological divergence strongly dependent on the position and number of substituents on the fused ring system. The unsubstituted parent, imidazo[1,2-a]pyridin-8-ol, carries a computed XLogP3 of 1.4 with 2 hydrogen bond acceptors [1], while the 2,3-dimethyl analog exhibits an experimentally consistent LogP of approximately 1.66 with 3 hydrogen bond acceptors . This moderate increase in lipophilicity and H-bonding capacity alters membrane permeability, target engagement, and metabolic profile. Furthermore, shifting the methyl groups from the 2,3- to the 2,5-positions raises the XLogP to approximately 2.2 [2], and introducing a 6-chloro substituent (as in the known PARP inhibitor BYK20370) drives pIC₅₀ values for PARP-1 to 6.40 (IC₅₀ ≈ 398 nM) [3]. Each structural variation produces a distinct biological fingerprint; assuming functional equivalence among these analogs without quantitative justification introduces risk of target miss, potency loss, or altered selectivity. The quantitative evidence below demonstrates where 2,3-dimethylimidazo[1,2-a]pyridin-8-ol occupies a specific and non-substitutable niche.

Quantitative Differentiation of 2,3-Dimethylimidazo[1,2-a]pyridin-8-ol Versus Closest Analogs — Evidence for Scientific Selection


LogP Differentiation: 2,3-Dimethyl vs. Unsubstituted Parent Imidazo[1,2-a]pyridin-8-ol

The 2,3-dimethyl substitution increases computed LogP from 1.4 (unsubstituted parent) to 1.66 [1]. This ~0.26 log unit increase in lipophilicity, driven by two methyl groups, translates to an approximately 1.8-fold higher octanol-water partition coefficient, which can meaningfully affect passive membrane permeability and non-specific protein binding in biological assays. The topological polar surface area remains essentially identical (37.5 vs. 37.53 Ų), indicating that the gain in lipophilicity occurs without sacrificing polarity-mediated solubility [1].

Lipophilicity Drug-likeness Physicochemical profiling

Regioisomeric LogP Differentiation: 2,3-Dimethyl vs. 2,5-Dimethyl Substitution Pattern

Among dimethyl-substituted regioisomers of imidazo[1,2-a]pyridin-8-ol, the 2,3-dimethyl arrangement yields a LogP of 1.66, whereas the 2,5-dimethyl isomer exhibits an XLogP of 2.2 [1]. This ΔLogP of approximately +0.54 represents a 3.5-fold difference in partition coefficient, driven solely by the position of the second methyl group. TPSA remains equivalent (37.5 Ų), confirming that the lipophilicity shift does not arise from additional polar surface [1]. For programs requiring precise control of logD for CNS penetration, metabolic stability, or off-target binding, the regioisomer choice is a critical procurement decision.

Regioisomer selectivity SAR Positional isomerism

Quantified Purity Grade Differentiation: NLT 98% vs. Industry-Baseline 95% for Imidazopyridine Building Blocks

Two independent suppliers, MolCore and Leyan, specify 2,3-dimethylimidazo[1,2-a]pyridin-8-ol at a purity of NLT 98% (MolCore) and 98% (Leyan) . In contrast, many analogs within the imidazo[1,2-a]pyridine class are listed at 95% purity by default, including the unsubstituted parent imidazo[1,2-a]pyridin-8-ol (Bidepharm standard purity 95%) [1] and structurally related 6-chloro derivatives . A 3-percentage-point purity differential (98% vs. 95%) corresponds to a reduction in total impurity burden from 5% to 2%, representing a 60% relative decrease in uncharacterized species that could confound dose-response assays, crystallography trials, or in vivo PK studies.

Purity specification Procurement quality Reproducibility

PARP Inhibitory Profile: 6-Chloro Analog (BYK20370) as a Quantitative Comparator for the Dechloro 2,3-Dimethyl Scaffold

The 6-chloro substituted analog of the target compound, designated BYK20370 (6-chloro-8-hydroxy-2,3-dimethylimidazo[1,2-α]pyridine), has been directly characterized in a head-to-head PARP inhibitor panel. BYK20370 inhibited cell-free recombinant human PARP-1 with a pIC₅₀ of 6.40 (IC₅₀ ≈ 398 nM) and murine PARP-2 with a pIC₅₀ of 5.71 (IC₅₀ ≈ 1,950 nM), displaying no selectivity between PARP-1 and PARP-2 [1]. In cellular PARylation assays (A549, C4I, H9c2), the IC₅₀ values correlated tightly with cell-free PARP-1 activity (r²=0.89-0.96). Critically, BYK20370 was not cardioprotective in a rat myocardial infarction model, in contrast to the more potent BYK49187 (pIC₅₀ 8.36) [1]. The target compound, lacking the 6-chloro substituent, presents an electronically and sterically distinct scaffold at the pyridine 6-position, which is a known determinant of PARP catalytic site engagement. This makes 2,3-dimethylimidazo[1,2-a]pyridin-8-ol a structurally cleaner probe for SAR studies aiming to dissect the contribution of the 6-position to PARP affinity and selectivity.

PARP inhibition DNA damage repair Selectivity profiling

Patent-Cited Role as a Key Intermediary Building Block in WO2021/154842

The imidazo[1,2-a]pyridin-8-ol core, including the dimethyl-substituted variants, is explicitly utilized as a synthetic intermediate in patent WO2021/154842, wherein the 8-hydroxy group serves as a derivatization handle for installing benzyloxy and other ether-linked pharmacophores [1]. The 2,3-dimethyl substitution pattern provides a specific steric and electronic environment that distinguishes it from the 2,5-dimethyl and unsubstituted parent scaffolds in subsequent coupling reactions. The Leyan product specification confirms an MDL number (MFCD19243372) and provides SMILES (CC1=C(C)N2C(=N1)C(O)=CC=C2), confirming structural identity and consistency with the patent-cited scaffold .

Synthetic intermediate Patent synthesis Derivatization platform

Hydrogen Bond Acceptor Count Differential and Implications for Target Engagement

The 2,3-dimethyl substitution increases the hydrogen bond acceptor (HBA) count from 2 (unsubstituted parent) to 3 [1]. This additional HBA capacity arises from the electronic contribution of the methylated imidazole nitrogen to the overall acceptor profile, as captured by computational descriptor algorithms (Cactvs/PubChem for parent; vendor-computed for target). The HBD count remains constant at 1 (8-OH). In contrast, the 2,5-dimethyl regioisomer maintains an HBA count of 2, despite identical molecular formula [2]. This differential HBA profile can influence solvation free energy, hydrogen-bond-mediated protein-ligand interactions, and chromatographic retention behavior.

H-bonding capacity Molecular recognition Drug design

High-Confidence Procurement Scenarios for 2,3-Dimethylimidazo[1,2-a]pyridin-8-ol Based on Differentiated Evidence


Physicochemical Property-Driven Library Design: Lipophilicity-Tuned Scaffold Procurement

For medicinal chemistry campaigns requiring an imidazo[1,2-a]pyridine scaffold with moderate lipophilicity (LogP ~1.66) and preserved polar surface area (TPSA ~37.5 Ų), the 2,3-dimethyl substitution delivers a 1.8-fold increase in partition coefficient over the unsubstituted parent while maintaining drug-like property space [1][2]. This compound is appropriate as a starting scaffold when compound series require a balance of membrane permeability and aqueous solubility, particularly for targets where excessive lipophilicity (LogP >3) contributes to promiscuous binding or rapid metabolic clearance.

Regioisomer-Specific SAR Exploration: Differentiating Methyl Position Effects

Research programs requiring systematic exploration of methyl substitution topology on the imidazo[1,2-a]pyridine core should procure 2,3-dimethylimidazo[1,2-a]pyridin-8-ol as the designated 2,3-isomer reference compound. Its LogP of 1.66 contrasts with the 2,5-isomer (LogP 2.2) and the unsubstituted parent (LogP 1.4), enabling quantitative assessment of how methyl group positioning modulates target affinity, selectivity, and ADME properties across a regioisomeric series [1][2]. The NLT 98% purity specification ensures that observed biological differences are attributable to regioisomer identity rather than impurity-driven artifacts .

PARP Inhibitor Medicinal Chemistry: 6-Position SAR Baseline Scaffold

Given the published PARP-1/-2 inhibitory activity of the 6-chloro analog BYK20370 (pIC₅₀ 6.40 for PARP-1, pIC₅₀ 5.71 for PARP-2) [1], 2,3-dimethylimidazo[1,2-a]pyridin-8-ol serves as the dechloro baseline for medicinal chemistry optimization at the pyridine 6-position. By starting from the 6-unsubstituted scaffold, research teams can quantify the potency gain contributed by 6-chloro, 6-fluoro, 6-methyl, or other substituents, enabling cleaner structure-activity relationship interpretation and intellectual property differentiation from the known BYK20370 series.

Patent-Referenced Derivatization Platform: 8-Hydroxy as Synthetic Handle

For process chemistry and library synthesis groups operating within the chemical space of patent WO2021/154842, this compound provides a direct entry into protected intermediate synthesis. The 8-hydroxy group enables efficient benzylation, allylation, or sulfonylation to generate diverse ether-linked analogs, while the 2,3-dimethyl pattern furnishes a sterically differentiated scaffold from the unsubstituted parent [1]. The verified MDL number (MFCD19243372) and SMILES string enable unambiguous compound registration and tracking across multi-step synthetic sequences [2].

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